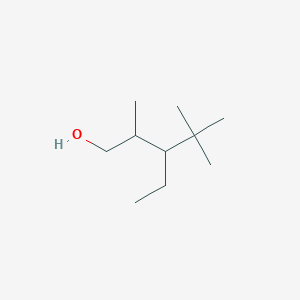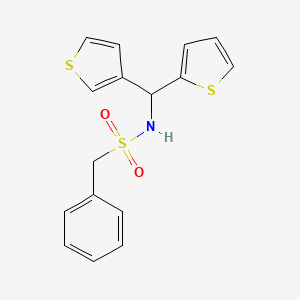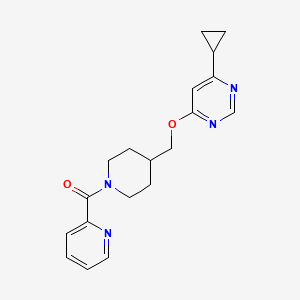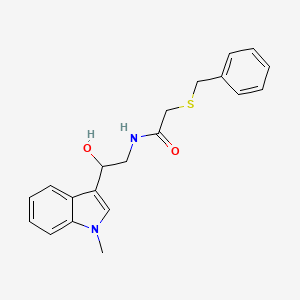![molecular formula C6H9ClF3N3 B2580922 3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride CAS No. 2230798-60-2](/img/structure/B2580922.png)
3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2230798-60-2 . It has a molecular weight of 215.61 . The IUPAC name for this compound is 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-1-2-10-3-4;/h4,10H,1-3H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
One study explored the one-pot synthesis of 3-(pyridin-2-yl)-2,3-dihydroazetes, utilizing a Rh2(esp)2-catalyzed reaction of diazoesters with 3-aryl-2-(pyridin-2-yl)-2H-azirines. This process highlighted the importance of protecting groups in facilitating the synthesis of complex heterocyclic compounds, which could be relevant to the manipulation of 3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine derivatives (Koronatov et al., 2019).
Another relevant study discussed the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates from a trifluoromethyl-containing building block, indicating a pathway for introducing trifluoromethyl groups into complex heterocycles. This could be analogous to strategies for synthesizing or modifying 3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride (Khlebnikov et al., 2018).
Applications in Materials Science
Research on photoaffinity labels (PALs) leveraging diazirine functional groups for biochemical studies was highlighted, demonstrating the utility of trifluoromethyl diazirines in creating covalent ligand-receptor bonds. This application is particularly interesting for the study of biological interactions at the molecular level, where this compound could potentially serve as a photoaffinity probe (Burkard et al., 2010).
Furthermore, covalent modification of graphitic and carbon nanotube surfaces has been achieved using 3-aryl-3-(trifluoromethyl)diazirines as versatile photoactivated "linker" molecules. This research underscores the potential for using diazirine-based compounds in the development of novel materials with tailored surface properties, which could extend to the manipulation of this compound for similar purposes (Lawrence et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Diazirine compounds are generally known to be photoactivated cross-linkers , suggesting that this compound may interact with a variety of biological targets upon exposure to light.
Mode of Action
The mode of action of 3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine hydrochloride involves its interaction with its targets upon photoactivation . When exposed to ultraviolet light, the diazirine group in the compound is activated and forms a reactive carbene species . This reactive species can then form a covalent bond with nearby molecules, thereby modifying the target .
Biochemical Pathways
As a photoactivated cross-linker, this compound can potentially affect various biochemical pathways depending on the nature of its targets .
Result of Action
As a photoactivated cross-linker, this compound can modify its targets and potentially alter their function .
Action Environment
The action, efficacy, and stability of 3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine hydrochloride can be influenced by various environmental factors. For instance, the compound’s photoactivation requires exposure to ultraviolet light . Furthermore, the stability of diazirines has been studied, and they have been found to be stable in solution when exposed to ambient light at room temperature over a period of weeks .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-1-2-10-3-4;/h4,10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCMHWOIVFEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2(N=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2580842.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2580846.png)

![1-[4-(6,8-Dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2580848.png)
![2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2580849.png)

![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2580853.png)
![3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2580854.png)
![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580860.png)
